2,4-Dimethyl-3-pentanone

描述

2, 4-Dimethyl-3-pentanone, also known as diisopropyl ketone or (iso-C3H7)2co, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. 2, 4-Dimethyl-3-pentanone exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 2, 4-Dimethyl-3-pentanone has been detected in multiple biofluids, such as feces and saliva. Within the cell, 2, 4-dimethyl-3-pentanone is primarily located in the cytoplasm. 2, 4-Dimethyl-3-pentanone can be biosynthesized from pentan-3-one.

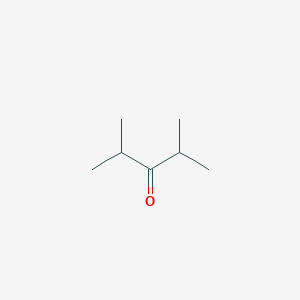

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dimethylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVNBWAKAOHACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038771 | |

| Record name | 2,4-Dimethylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 2,4-Dimethyl-3-pentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Dimethyl-3-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

125.40 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dimethyl-3-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.7 mg/mL at 25 °C | |

| Record name | 2,4-Dimethyl-3-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

13.4 [mmHg] | |

| Record name | 2,4-Dimethyl-3-pentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

565-80-0 | |

| Record name | Diisopropyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanone, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-3-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AAP3A50IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethyl-3-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-69 °C | |

| Record name | 2,4-Dimethyl-3-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-3-pentanone, also known by synonyms such as Diisopropyl ketone and Isobutyrone, is a symmetrical dialkyl ketone.[1][2][3] Its chemical formula is C7H14O, and its structure features a central carbonyl group flanked by two isopropyl groups.[1][4] This compound serves as a solvent in chemical and pharmaceutical manufacturing and is a useful synthetic intermediate in the preparation of other organic compounds, including α-aryl ketones and in Grignard reactions. Understanding its physical properties is critical for its application in laboratory and industrial settings, particularly in drug formulation and purification where solvent characteristics are paramount. This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental protocols for their determination, and presents a logical workflow for a key measurement.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below. This data is essential for safety, handling, and modeling applications.

| Identifier/Property | Value |

| IUPAC Name | 2,4-dimethylpentan-3-one[5] |

| Synonyms | Diisopropyl ketone, Isobutyrone[1][2][4] |

| CAS Number | 565-80-0[1][4] |

| Molecular Formula | C7H14O[1][5] |

| Molecular Weight | 114.19 g/mol [1][5] |

| Appearance | Clear, colorless to yellow liquid[5][6] |

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound. These values are crucial for designing and executing chemical processes, ensuring purity, and for computational modeling.

| Physical Property | Value | Conditions |

| Boiling Point | 124 - 125.4 °C[5][6][7] | At 760 mmHg |

| Melting Point | -69 to -80 °C[2][5][6][7] | N/A |

| Density | 0.800 - 0.806 g/mL[6] | At 20-25 °C |

| Refractive Index | 1.399 - 1.402[6][8][9] | At 20 °C, 589 nm |

| Vapor Pressure | 13.4 mmHg[5][8] | At 25 °C |

| Flash Point | 15 - 18 °C[6][8][10] | Closed Cup |

| Solubility (Water) | 5.7 mg/mL (insoluble)[5][6] | At 25 °C |

| logP (o/w) | 1.86[5][7] | N/A |

| Dipole Moment | 2.76 D[7] | N/A |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. Below are detailed, generalized methodologies for measuring the key physical constants of liquid organic compounds like this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] This micro-reflux method is suitable for small sample volumes.

Apparatus:

-

Small test tube (150mm diameter)

-

Thermometer (-10 to 150 °C range)

-

Heating block or oil bath with a magnetic stirrer

-

Small magnetic stirring bar

-

Clamps and stand

Procedure:

-

Add approximately 0.5 mL of this compound into the test tube along with a small magnetic stirring bar.

-

Place the test tube in the heating block and clamp it securely.

-

Suspend the thermometer inside the test tube, ensuring the thermometer bulb is positioned about 1 cm above the surface of the liquid.

-

Turn on the stirrer to ensure gentle, even heating.

-

Begin heating the block. Observe the sample for boiling (bubble formation) and the condensation of vapor on the walls of the test tube. This condensation forms a "reflux ring".

-

Adjust the thermometer's position so that its bulb is level with the reflux ring.

-

When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid.[6]

-

Record the ambient atmospheric pressure to ensure accuracy, as boiling point varies with pressure.[7]

Determination of Melting Point

Since this compound has a very low melting point (-69 to -80 °C), this procedure requires a specialized low-temperature apparatus. The general principle remains the same as for solids at room temperature.[5]

Apparatus:

-

Low-temperature melting point apparatus or a cryostat

-

Capillary tubes

-

Thermometer calibrated for low temperatures

Procedure:

-

A sample of this compound is first frozen to a solid state using a suitable cooling bath (e.g., dry ice/acetone).

-

A small amount of the frozen, powdered solid is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in the low-temperature melting point apparatus.

-

The temperature of the apparatus is raised slowly (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the solid first begins to liquefy is recorded as the initial melting point.

-

The temperature at which the last of the solid completely turns into a liquid is recorded as the final melting point. A narrow melting range (0.5-1.0 °C) typically indicates a high degree of purity.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method provides high accuracy for liquids.

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it empty on the analytical balance. Record this mass as m1.

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium. Adjust the water level to the pycnometer's calibration mark.

-

Dry the outside of the pycnometer and weigh it. Record this mass as m2. The mass of the water is (m2 - m1). The volume of the pycnometer is then calculated as V = (m2 - m1) / ρ_water, where ρ_water is the known density of water at that temperature.

-

Empty and dry the pycnometer again. Fill it with this compound, allow it to reach thermal equilibrium in the bath, and adjust the level to the mark.

-

Dry the exterior and weigh the filled pycnometer. Record this mass as m3.

-

The mass of the liquid sample is (m3 - m1).

-

The density of the sample is calculated using the formula: ρ_sample = (m3 - m1) / V.[11]

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a fundamental property used for identification and purity assessment.[12]

Apparatus:

-

Digital refractometer (e.g., an Abbe refractometer)

-

Temperature-controlled water circulator

-

Pasteur pipette

Procedure:

-

Turn on the refractometer and the temperature-controlled circulator, setting it to the desired temperature (e.g., 20.0 °C). Allow the instrument to stabilize.

-

Calibrate the refractometer using a standard with a known refractive index, such as distilled water (nD at 20°C = 1.3330).

-

Using a clean Pasteur pipette, place a few drops of this compound onto the prism surface of the refractometer. Ensure the surface is completely covered.[12]

-

Close the prism cover.

-

Allow a minute for the sample to reach thermal equilibrium.

-

Look through the eyepiece (for manual models) or read the digital display to obtain the refractive index measurement. The value is typically recorded to four decimal places.[12]

-

Clean the prism surface thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue after the measurement.

Workflow Visualization

The following diagram illustrates a standardized workflow for the experimental determination of a liquid's boiling point, a fundamental procedure in the characterization of compounds like this compound.

Caption: Experimental workflow for boiling point determination.

References

- 1. phillysim.org [phillysim.org]

- 2. store.astm.org [store.astm.org]

- 3. rudolphresearch.com [rudolphresearch.com]

- 4. ucc.ie [ucc.ie]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. mt.com [mt.com]

- 11. mt.com [mt.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,4-Dimethyl-3-pentanone: A Technical Guide

Introduction

2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone, is a symmetrical ketone with the chemical formula C7H14O.[1] Its structure presents a C2v symmetry, which simplifies its spectroscopic signatures. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the expected spectral characteristics, presents the data in a structured format, and includes generalized experimental protocols for acquiring such data.

Molecular Structure and Spectroscopic Correlation

The structure of this compound contains chemically equivalent protons and carbon atoms due to its symmetry, leading to a simplified NMR spectrum. The central carbonyl group is the primary functional group, which gives rise to a characteristic strong absorption in the IR spectrum. Mass spectrometry reveals the molecular weight and common fragmentation patterns, such as alpha cleavage typical of ketones.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of this compound, the four methyl groups are chemically equivalent, as are the two methine protons. This results in a simple NMR spectrum with two signals.

¹H NMR Data

The proton NMR spectrum is expected to show two signals: a doublet for the methyl protons and a septet for the methine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.1 | Doublet | 12H | 4 x -CH₃ |

| ~2.4 | Septet | 2H | 2 x -CH |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The carbon NMR spectrum is anticipated to display three distinct signals corresponding to the methyl carbons, the methine carbons, and the carbonyl carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~18 | -CH₃ |

| ~42 | -CH |

| ~217 | C=O |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a prominent absorption band corresponding to the carbonyl (C=O) stretch. Saturated aliphatic ketones typically show this absorption in the range of 1715 cm⁻¹.[4]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O stretch |

| ~2870-2970 | Strong | C-H stretch (sp³) |

| ~1465 | Variable | C-H bend (methyl/methine) |

| ~1370 | Variable | C-H bend (isopropyl split) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ for this compound is observed at a mass-to-charge ratio (m/z) of 114.[1][5][6] A common fragmentation pathway for ketones is alpha cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[2][3]

Electron Ionization (EI) Mass Spectrum Data

| m/z | Relative Intensity (%) | Assignment |

| 114 | ~8 | [M]⁺, Molecular Ion |

| 71 | ~35-37 | [M - C₃H₇]⁺ (Acylium ion from alpha cleavage) |

| 43 | 100 | [C₃H₇]⁺ (Isopropyl cation from alpha cleavage) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[7][8] Chloroform is a common initial choice for its solvating properties.[7] Ensure the sample is free of any solid particles by filtering it through a pipette with a cotton or glass wool plug.[7]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each unique carbon, with a sufficient number of scans to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.[9]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used as an internal reference.[8] The signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the spectrum can be obtained from a neat sample.[10] Place a small drop of the liquid onto one salt plate (e.g., NaCl or KBr) and then carefully place a second salt plate on top to create a thin liquid film.[10]

-

Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

-

Data Acquisition: A background spectrum of the empty instrument is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: The resulting spectrum is plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding molecular vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization - EI) to form positively charged molecular ions and fragment ions.[11]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection and Data Processing: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion and major fragment peaks are then identified.

Visualizations

Logical Relationship of Spectroscopic Techniques

Caption: Relationship between spectroscopic methods and structural data.

Generalized Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic analysis of a liquid sample.

References

- 1. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. This compound(565-80-0) 13C NMR [m.chemicalbook.com]

- 6. This compound | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. How To [chem.rochester.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. research.reading.ac.uk [research.reading.ac.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 2,4-Dimethyl-3-pentanone: Synonyms, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethyl-3-pentanone, a ketone with significant applications in organic synthesis and experimental chemistry. This document details its various synonyms and alternative names, summarizes its key quantitative properties, and presents detailed protocols for its use in notable chemical reactions.

Nomenclature and Identification

This compound is known by several names and is cataloged under various chemical identification systems. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous communication in research and development.

Table 1: Synonyms and Identifiers for this compound

| Category | Name/Identifier |

| IUPAC Name | 2,4-Dimethylpentan-3-one |

| Common Synonyms | Diisopropyl ketone, Isobutyrone |

| CAS Number | 565-80-0 |

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| InChI | InChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h5-6H,1-4H3 |

| InChIKey | HXVNBWAKAOHACI-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)C(C)C |

| EINECS Number | 209-294-7 |

| UNII | 7AAP3A50IG |

| UN Number | UN1224 |

The relationship between these names and identifiers is illustrated in the following diagram:

Caption: A diagram illustrating the relationships between the IUPAC name, common synonyms, and key chemical identifiers for this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These data are essential for designing and executing experiments, as well as for safety assessments.

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Characteristic, camphor-like |

| Boiling Point | 123-125 °C |

| Melting Point | -69 °C |

| Density | 0.806 g/mL at 25 °C |

| Refractive Index | 1.400 at 20 °C |

| Solubility in Water | 5.7 mg/mL at 25 °C[1] |

| Vapor Pressure | 13.4 mmHg at 25 °C |

| Flash Point | 18 °C |

Key Experimental Protocols

This compound is a versatile substrate and solvent in various organic reactions. Below are detailed methodologies for two key experimental applications: Grignard reactions and the measurement of equilibrium isotopic fractionation factors.

Grignard Reaction with this compound

The reaction of a Grignard reagent with this compound is a classic method for the synthesis of tertiary alcohols. This protocol provides a general procedure that can be adapted for various Grignard reagents.

Objective: To synthesize a tertiary alcohol via the nucleophilic addition of a Grignard reagent to this compound.

Materials:

-

This compound

-

Magnesium turnings

-

An appropriate alkyl or aryl halide (e.g., bromobenzene)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Part A: Preparation of the Grignard Reagent

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

-

Initiation: Place magnesium turnings (1.2 equivalents relative to the halide) and a small crystal of iodine in the flask.

-

Reagent Addition: In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings.

-

Reaction Initiation: The reaction is typically initiated by gentle warming or the appearance of cloudiness and bubbling. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part B: Reaction with this compound

-

Cooling: Cool the freshly prepared Grignard reagent in an ice-water bath.

-

Substrate Addition: Dissolve this compound (0.95 equivalents relative to the halide) in a minimal amount of anhydrous ether/THF and add this solution to the dropping funnel.

-

Reaction: Add the ketone solution dropwise to the stirred, cooled Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.

-

Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

Part C: Workup and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude tertiary alcohol can be purified by recrystallization (if solid) or column chromatography.

The workflow for a generic Grignard reaction is depicted below:

Caption: A flowchart illustrating the major steps in a Grignard reaction, from reagent preparation to product purification.

Measurement of Equilibrium Isotopic Fractionation Factor

Objective: To determine the equilibrium hydrogen isotope fractionation factor between a ketone and water.

Principle: The ketone is allowed to equilibrate with a water sample of known isotopic composition in the presence of an acid or base catalyst. The hydrogen atoms on the α-carbons to the carbonyl group will exchange with the hydrogen atoms of the water. At equilibrium, the isotopic composition of the exchangeable hydrogen in the ketone and the water are measured, and the fractionation factor is calculated.

Materials:

-

This compound

-

Water of a known, distinct isotopic composition (e.g., deuterium-enriched water)

-

Acid or base catalyst (e.g., HCl or NaOH)

-

High-precision analytical instrumentation for isotope ratio analysis (e.g., Isotope Ratio Mass Spectrometer - IRMS)

-

Sealed reaction vessels

-

Thermostated bath or oven

Procedure:

-

Sample Preparation: In a series of sealed reaction vessels, combine precise amounts of this compound, water of known isotopic composition, and the catalyst. Prepare several replicates for each experimental condition (e.g., temperature).

-

Equilibration: Place the sealed vessels in a thermostated bath or oven set to the desired temperature. Allow the samples to equilibrate for a sufficient period, which may range from days to weeks, depending on the temperature and catalyst concentration. The time required for equilibration should be determined through preliminary kinetic experiments.

-

Separation: After equilibration, the ketone and water phases must be separated. This can be achieved by cryogenic distillation or solvent extraction, ensuring that no further isotopic exchange occurs during the separation process.

-

Isotopic Analysis:

-

Water: The isotopic composition (D/H ratio) of the equilibrated water is determined using an IRMS.

-

Ketone: The isotopic composition of the exchangeable hydrogen in the this compound is also determined. This may involve the combustion of the ketone to H₂ and subsequent analysis by IRMS.

-

-

Calculation of the Fractionation Factor: The equilibrium isotope fractionation factor (α) between the ketone and water is calculated using the following equation:

α = R_ketone / R_water

where R_ketone and R_water are the D/H ratios of the exchangeable hydrogen in the ketone and the water at equilibrium, respectively.

-

Temperature Dependence: Repeat the experiment at various temperatures to determine the temperature dependence of the fractionation factor, which is a key thermodynamic parameter.

The logical flow of this experimental determination is as follows:

Caption: A workflow for the experimental determination of the equilibrium isotopic fractionation factor between a ketone and water.

References

Diisopropyl Ketone: A Comprehensive Technical Guide

CAS Number: 565-80-0

This technical guide provides an in-depth overview of diisopropyl ketone, also known as 2,4-dimethyl-3-pentanone. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis and purification protocols, key chemical reactions, and applications within the pharmaceutical industry.

Chemical and Physical Properties

Diisopropyl ketone is a colorless to pale yellow liquid with a characteristic odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and development work.

Table 1: General and Physical Properties of Diisopropyl Ketone

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Characteristic, pungent | [4] |

| Boiling Point | 124-125 °C | [5] |

| Melting Point | -80 °C | [5] |

| Density | 0.806 g/mL at 25 °C | [5] |

| Flash Point | 15 °C (59 °F) | [3] |

| Refractive Index (n²⁰/D) | 1.400 | [5] |

| Solubility | Soluble in alcohol; Insoluble in water | [3][6] |

| Vapor Pressure | 13.4 mmHg at 25 °C | [3] |

Table 2: Spectroscopic Data of Diisopropyl Ketone

| Spectroscopic Data | Description | Reference(s) |

| Infrared (IR) Spectrum | Conforms to standard spectra | [7] |

| Mass Spectrum (MS) | Available through NIST database | [2] |

Synthesis and Purification

The synthesis of diisopropyl ketone can be achieved through various methods. One documented industrial process involves the catalytic conversion of 2,2,4-trimethyl-1,3-pentanediol.

Experimental Protocol: Synthesis from 2,2,4-trimethyl-1,3-pentanediol[8]

This method, detailed in US Patent 3,660,492, describes the production of diisopropyl ketone by passing 2,2,4-trimethyl-1,3-pentanediol over an activated alumina catalyst.[8]

-

Apparatus: A heated catalyst case, typically a tube furnace, packed with an activated alumina catalyst.

-

Catalyst: Activated alumina, such as Alcoa F-1 alumina, with a high surface area (e.g., 210 m²/g).[8]

-

Reactant: 2,2,4-trimethyl-1,3-pentanediol.

-

Procedure:

-

The catalyst is packed into the reactor.

-

The reactor is heated to a temperature in the range of 650-975 °F (approximately 343-524 °C).[8]

-

Liquid 2,2,4-trimethyl-1,3-pentanediol is fed through the catalyst bed at a rate of approximately 1-6 liquid volumes per volume of catalyst per hour.[8]

-

The product stream is collected, and diisopropyl ketone is isolated.

-

-

Yield and Purity: This process can yield diisopropyl ketone with a purity of 98% or higher.[8] Valuable by-products include formaldehyde, 2-methylpropanal, and 2,4-dimethylpentene-2.[8]

Purification Protocol: Fractional Distillation

Purification of the crude diisopropyl ketone product is typically achieved by fractional distillation, a standard laboratory technique for separating liquids with close boiling points.

-

Apparatus: A standard fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Procedure:

-

The crude diisopropyl ketone is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring all joints are secure.

-

The heating mantle is turned on, and the temperature is gradually increased to bring the mixture to a boil.

-

The vapor will rise through the fractionating column, and the component with the lower boiling point will preferentially move up the column.

-

The temperature at the top of the column should be monitored. The fraction that distills at a constant temperature corresponding to the boiling point of diisopropyl ketone (124-125 °C) is collected.

-

Fractions distilling at lower or higher temperatures are collected separately as impurities.

-

Key Chemical Reactions

Diisopropyl ketone, as a sterically hindered ketone, undergoes several characteristic reactions. Two important examples are its reaction with Grignard reagents and its reduction to the corresponding alcohol.

Grignard Reaction

The reaction of diisopropyl ketone with Grignard reagents, such as isopropyl magnesium bromide, is a classic example of nucleophilic addition to a carbonyl group. However, due to significant steric hindrance from the bulky isopropyl groups on both the ketone and the Grignard reagent, the reaction can proceed via an alternative pathway to the expected tertiary alcohol formation. Instead of addition, a reduction reaction can occur, yielding the secondary alcohol, diisopropyl carbinol.[9][10] This is believed to happen through a six-membered transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[11]

Reduction to Alcohol

Diisopropyl ketone can be reduced to the corresponding secondary alcohol, 2,4-dimethyl-3-pentanol. This can be achieved using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[12] The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Applications in the Pharmaceutical Industry

Diisopropyl ketone finds utility in the pharmaceutical sector primarily as a solvent and as a chemical intermediate.

-

Solvent: Its properties, such as a relatively low boiling point and the ability to dissolve a range of organic compounds, make it a useful solvent in chemical and pharmaceutical manufacturing.[1] It can be employed in the formulation and purification of drugs.[1] In crystallization processes, the choice of solvent can significantly influence the crystal habit and dissolution rate of active pharmaceutical ingredients (APIs).[13]

-

Chemical Intermediate: Diisopropyl ketone serves as a starting material in the synthesis of other chemicals, which can include intermediates for the production of pharmaceuticals.[4] Ketones, in general, are valuable building blocks in the synthesis of natural product-inspired compounds due to the variety of synthetic transformations they can undergo.[14]

Metabolic Pathways

While specific signaling pathways involving diisopropyl ketone are not extensively documented, as a branched-chain keto acid, its metabolism is expected to follow the general pathways for such compounds. Branched-chain keto acids are derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[15][16] The catabolism of these keto acids can lead to the production of acetyl-CoA and succinyl-CoA, which can then enter the citric acid cycle for energy production.[15] The metabolism of branched-chain keto acids is a crucial area of study, particularly in the context of hyperammonemic states, where their administration may have therapeutic benefits.[15][17]

References

- 1. This compound (565-80-0) at Nordmann - nordmann.global [nordmann.global]

- 2. This compound | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 565-80-0 [thegoodscentscompany.com]

- 4. Chemical resistance | tesneni.cz [pokornyindustries.com]

- 5. This compound Diisopropyl ketone [sigmaaldrich.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound, 98% 500 mL | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. US3660492A - Synthesis of diisopropyl ketone - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. ncert.nic.in [ncert.nic.in]

- 13. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ketones as strategic building blocks for the synthesis of natural product-inspired compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 17. Metabolism of orally administered branched-chain alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,4-Dimethyl-3-pentanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dimethyl-3-pentanone, also known as diisopropyl ketone. Understanding the solubility of this compound is crucial for its application in various chemical processes, including as a reaction solvent, an extraction agent, or in the formulation of pharmaceutical products. This document presents available quantitative solubility data, inferred miscibility with common organic solvents, and detailed experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For a liquid solute like this compound, this is often expressed in terms of miscibility, which is the ability of two liquids to mix in all proportions, forming a single phase. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.

This compound is a ketone with a molecular formula of C7H14O. The presence of the carbonyl group (C=O) imparts some polarity to the molecule. However, the two bulky isopropyl groups are nonpolar, which significantly influences its overall solubility characteristics.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been experimentally determined.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 5.7 mg/mL | [1][2] |

| Water | 25 | 5700 mg/L |

It is generally reported to be insoluble in water and soluble in alcohols and other organic solvents.[3][4][5]

Miscibility in Organic Solvents

In the absence of specific quantitative data, the miscibility of this compound with various organic solvents can be inferred based on its molecular structure and the "like dissolves like" principle. As a moderately polar ketone, it is expected to be miscible with a range of common organic solvents.

| Solvent | Chemical Class | Polarity | Inferred Miscibility with this compound |

| Methanol | Alcohol | Polar Protic | Miscible |

| Ethanol | Alcohol | Polar Protic | Miscible |

| Acetone | Ketone | Polar Aprotic | Miscible |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Miscible |

| Hexane | Aliphatic Hydrocarbon | Nonpolar | Likely Miscible |

| Diethyl Ether | Ether | Slightly Polar | Miscible |

| Ethyl Acetate | Ester | Moderately Polar | Miscible |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Likely Miscible |

| Chloroform | Halogenated Hydrocarbon | Slightly Polar | Miscible |

Experimental Protocols

Determining the solubility or miscibility of a liquid in a liquid solvent is a fundamental laboratory procedure. The following is a generalized protocol for determining the miscibility of this compound in a given organic solvent.

Protocol: Determination of Liquid-Liquid Miscibility

1. Objective: To determine if this compound is miscible with a specific organic solvent at a given temperature (e.g., 25 °C).

2. Materials:

- This compound (high purity)

- Test solvent (high purity)

- Graduated cylinders or pipettes

- A set of clean, dry test tubes with stoppers

- Vortex mixer

- Constant temperature water bath

3. Procedure:

- Preparation: Ensure all glassware is clean and dry. Bring the this compound and the test solvent to the desired experimental temperature by placing them in a constant temperature water bath.

- Initial Mixing: In a series of test tubes, prepare mixtures of this compound and the test solvent in varying proportions (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 by volume). The total volume in each test tube can be kept constant (e.g., 10 mL).

- Equilibration: Stopper the test tubes securely and vortex each tube for 1-2 minutes to ensure thorough mixing. Place the test tubes back in the constant temperature water bath for at least 30 minutes to allow them to equilibrate.

- Observation: After equilibration, visually inspect each test tube for the presence of a single, clear, homogeneous phase. The absence of any turbidity, phase separation (i.e., the formation of layers), or opalescence indicates that the two liquids are miscible at that proportion.

- Conclusion: If a single phase is observed in all proportions, the two liquids are considered miscible. If phase separation occurs at any proportion, they are considered immiscible or partially miscible.

4. Safety Precautions:

- Work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Consult the Safety Data Sheets (SDS) for both this compound and the test solvent before starting the experiment.

Visualizations

The following diagrams illustrate logical workflows relevant to the determination of solubility.

Caption: Experimental workflow for determining liquid-liquid miscibility.

Caption: Logical relationship for predicting miscibility based on polarity.

References

- 1. This compound | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031429) [hmdb.ca]

- 3. This compound | 565-80-0 [chemicalbook.com]

- 4. This compound, 98% 250 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 5. This compound, 565-80-0 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-3-pentanone

This guide provides a detailed overview of the boiling and melting points of 2,4-Dimethyl-3-pentanone, targeted towards researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, experimental protocols for their determination, and a logical workflow for physicochemical analysis.

Physicochemical Data Summary

This compound, also known as diisopropyl ketone, is a chemical compound with the formula C7H14O. Its key physical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Boiling Point | 124 °C | [1][2][3][4][5] |

| 125.40 °C at 760.00 mm Hg | [6] | |

| Melting Point | -69 °C | [2][6] |

| -80 °C | [1][3][4] |

Experimental Protocols for Determination of Boiling and Melting Points

The determination of accurate boiling and melting points is crucial for the characterization of a chemical substance. Standard laboratory procedures for these measurements are detailed below.

2.1. Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. A common and reliable method for its determination is using a capillary tube apparatus.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Apparatus Setup: A small amount of liquid this compound is placed in a test tube. A capillary tube, sealed at the upper end, is placed inverted in the test tube. The test tube is then heated in a heating bath (e.g., an oil bath).

-

Heating: The liquid is heated slowly. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the lower end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.

-

Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like this compound.

Caption: Logical workflow for the physicochemical characterization of a chemical compound.

References

- 1. This compound | 565-80-0 [chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. 2,4-ジメチル-3-ペンタノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | CAS#:565-80-0 | Chemsrc [chemsrc.com]

- 6. This compound | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-3-pentanone

This technical guide provides an in-depth overview of the density and refractive index of 2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data on the physical characteristics of this compound.

Core Physicochemical Data

This compound is a colorless to yellow liquid with a characteristic odor.[1] Its key physical properties, density and refractive index, are crucial for various applications, including its use as a synthetic intermediate.[2][3] The quantitative data for these properties are summarized in the table below.

| Property | Value | Conditions |

| Density | 0.806 g/mL | at 25 °C[2][3][4] |

| 0.803 to 0.806 g/mL | at 20 °C[5] | |

| 0.799 g/mL | Not specified[6] | |

| 0.8 g/mL | Not specified[7][8] | |

| Refractive Index | 1.400 | at 20 °C (lit.)[2][3][4] |

| 1.3990 to 1.4020 | at 20 °C, 589 nm[1] | |

| 1.3990 to 1.4010 | at 20 °C[5] | |

| 1.399 | Not specified[6] |

Experimental Protocols

The determination of density and refractive index for liquid compounds like this compound follows standardized experimental procedures designed to ensure accuracy and reproducibility.

Density Determination

The density of a liquid is typically determined using a specific gravity bottle or a pycnometer. This method involves the following steps:

-

Cleaning and Calibration: The specific gravity bottle is thoroughly cleaned, dried, and weighed empty. It is then filled with a reference substance of known density, typically distilled water, at a specific temperature, and weighed again. This allows for the precise determination of the bottle's volume.

-

Sample Measurement: The bottle is emptied, dried, and then filled with the sample liquid, this compound.

-

Equilibration and Weighing: The filled bottle is allowed to reach thermal equilibrium in a constant temperature bath. Any excess liquid is removed, and the bottle is carefully weighed.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the specific gravity bottle.

Refractive Index Measurement

The refractive index of a liquid is commonly measured using an Abbe refractometer.[9] This instrument measures the angle at which light is refracted as it passes from the air into the liquid sample.[9]

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale.

-

Temperature Control: The refractive index is dependent on temperature.[9] Therefore, the measurement is carried out at a constant, specified temperature, typically 20°C, maintained by a circulating water bath connected to the refractometer.[1]

Visualized Workflows and Relationships

To further elucidate the experimental processes and the factors influencing the measured properties, the following diagrams are provided.

Caption: Workflow for determining the density of a liquid.

Caption: Workflow for measuring the refractive index of a liquid.

References

- 1. This compound, 98% 500 mL | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | 565-80-0 [chemicalbook.com]

- 3. This compound Diisopropyl ketone [sigmaaldrich.com]

- 4. 2,4-二甲基-3-戊酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 565-80-0 [thegoodscentscompany.com]

- 6. This compound [stenutz.eu]

- 7. This compound, 98% 250 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. athabascau.ca [athabascau.ca]

The Discovery and Enduring Utility of 2,4-Dimethyl-3-pentanone: A Technical Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone or isobutyrone, is a symmetrical aliphatic ketone with a history intertwined with the foundational development of organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical and modern synthetic methodologies, and physicochemical properties. Detailed experimental protocols for key synthetic routes are presented, alongside a comparative analysis of their advantages and limitations. Spectroscopic and physical data are compiled for easy reference. While not implicated in specific biological signaling pathways, its utility as a synthetic intermediate underscores its continued relevance in chemical research and development.

Discovery and Historical Context

The discovery of this compound is not attributed to a single, precisely dated event but is rather a product of the burgeoning field of organic chemistry in the mid-19th century. The synthesis of ketones during this era was heavily reliant on the thermal decomposition of the salts of carboxylic acids. French chemist Charles Friedel's work on ketones in the 1850s laid the groundwork for understanding this class of compounds. The dry distillation of calcium acetate to produce acetone, for instance, was a well-established method reported by Friedel in 1858.

Given this historical context, it is highly probable that this compound was first synthesized through the ketonic decarboxylation of isobutyric acid. This reaction, involving the pyrolysis of calcium isobutyrate, would have been a straightforward application of the prevailing ketone synthesis methodologies of the time. This method, while historically significant, has been largely superseded by more efficient and scalable modern techniques.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point | 124-125.4 °C | [1] |

| Melting Point | -69 °C | [1] |

| Density | 0.806 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.400 |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | δ (ppm): 2.75 (septet, 2H), 1.08 (d, 12H) |

| ¹³C NMR | δ (ppm): 217.9 (C=O), 41.1 (CH), 18.2 (CH₃) |

| IR (Infrared) | ν (cm⁻¹): ~1710 (C=O stretch) |

| MS (Mass Spectrometry) | m/z: 114 (M+), 71, 43 |

Experimental Protocols

Historical Synthesis: Ketonization of Isobutyric Acid

This method outlines the probable historical route to this compound, adapted from general procedures for the pyrolysis of calcium salts of carboxylic acids.

Reaction: 2 (CH₃)₂CHCOOH + CaO → ((CH₃)₂CHCOO)₂Ca + H₂O ((CH₃)₂CHCOO)₂Ca → (CH₃)₂CHCOCH(CH₃)₂ + CaCO₃

Materials:

-

Isobutyric acid

-

Calcium hydroxide

-

Distillation apparatus

-

Heating mantle or sand bath

Procedure:

-

Preparation of Calcium Isobutyrate: In a large flask, neutralize isobutyric acid with a slight excess of calcium hydroxide suspended in water. Heat the mixture to drive the reaction to completion. Evaporate the water to obtain dry calcium isobutyrate powder.

-

Pyrolysis: Place the dry calcium isobutyrate in a distillation flask connected to a condenser and a receiving flask. Heat the flask strongly. The calcium isobutyrate will decompose, and the volatile this compound will distill over.

-

Purification: The crude distillate, which may contain unreacted isobutyric acid and other byproducts, is then purified by fractional distillation.

Modern Synthesis: Oxidation of 2,4-Dimethyl-3-pentanol

A more contemporary and efficient laboratory-scale synthesis involves the oxidation of the corresponding secondary alcohol.

Reaction: (CH₃)₂CHCH(OH)CH(CH₃)₂ + [O] → (CH₃)₂CHCOCH(CH₃)₂ + H₂O

Materials:

-

2,4-Dimethyl-3-pentanol

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents)

-

Dichloromethane (anhydrous)

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-Dimethyl-3-pentanol in anhydrous dichloromethane.

-

Oxidation: Add pyridinium chlorochromate (PCC) in one portion to the stirred solution. The reaction is typically exothermic and the mixture will turn dark. Stir at room temperature until the reaction is complete (monitored by TLC or GC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.

Biological Relevance and Applications

Currently, there is no significant body of evidence to suggest that this compound plays a role in specific biological signaling pathways. Its primary utility lies in its role as a synthetic intermediate in the preparation of more complex molecules. It is also used in experimental physical organic chemistry, for example, in studies of isotopic fractionation.

Conclusion

This compound, a seemingly simple symmetrical ketone, holds a place in the historical narrative of organic synthesis. Its likely discovery through the now-antiquated method of carboxylic acid salt pyrolysis stands in contrast to the more refined and efficient oxidative methods employed today. The compiled physicochemical and spectroscopic data provide a valuable resource for its identification and characterization. While not a direct participant in known biological pathways, its role as a building block in organic synthesis ensures its continued relevance to researchers and professionals in the chemical and pharmaceutical sciences.

References

Navigating the Scarcity: A Technical Guide to the Putative Natural Occurrence of 2,4-Dimethyl-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethyl-3-pentanone, a branched-chain ketone, has been anecdotally cited in some databases as a naturally occurring volatile organic compound (VOC) in certain plant species, including guava fruit and lavender oil. However, a thorough review of primary scientific literature reveals a conspicuous absence of empirical evidence to substantiate these claims. This technical guide addresses this knowledge gap by providing a comprehensive framework for researchers seeking to investigate the potential natural occurrence of this compound. While direct quantitative data and established biosynthetic pathways remain elusive, this document furnishes detailed experimental protocols and analytical methodologies that are essential for the isolation, identification, and quantification of this and other volatile compounds from natural matrices. The guide also presents a generalized workflow for VOC analysis and key analytical reference data for this compound to aid in its unambiguous identification.

Introduction: The Unverified Natural Provenance of this compound

This compound, also known as diisopropyl ketone, is a seven-carbon ketone with the chemical formula C₇H₁₄O. While its synthesis and industrial applications are well-documented, its presence in the natural world is not supported by peer-reviewed scientific research. Some chemical databases and commercial fragrance ingredient listings have suggested its occurrence in guava (Psidium guajava) and lavender (Lavandula angustifolia). However, extensive gas chromatography-mass spectrometry (GC-MS) analyses of the volatile profiles of these plants, as reported in numerous studies, have not identified this compound as a constituent.

This discrepancy highlights a critical need for rigorous scientific investigation to either confirm or refute these claims. For researchers in fields such as phytochemistry, flavor and fragrance chemistry, and drug discovery, the definitive identification of novel natural products can open new avenues of study and application. This guide, therefore, serves as a methodological resource for approaching the study of this compound in natural sources.

Methodologies for the Analysis of Volatile Organic Compounds from Natural Sources

The investigation into the presence of this compound in a natural matrix would necessitate the application of established techniques for the analysis of volatile organic compounds (VOCs). The following sections detail the common experimental protocols.

Sample Preparation and Extraction

The initial and most critical step in VOC analysis is the extraction of the volatile fraction from the sample matrix. The choice of method depends on the nature of the sample (e.g., fruit, flower, leaf) and the volatility of the target compounds.

2.1.1. Headspace-Solid Phase Microextraction (HS-SPME)

This is a solvent-free, rapid, and sensitive technique for the extraction of VOCs.

-

Protocol:

-

A known quantity of the homogenized biological sample (e.g., 1-5 g of fruit pulp or flower petals) is placed in a sealed headspace vial.

-

The vial is typically incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

-

The fiber is then retracted and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.

-

2.1.2. Steam Distillation

A classic method for extracting essential oils and other volatile compounds.

-

Protocol:

-

The plant material is placed in a distillation flask with water.

-

Steam is passed through the plant material, causing the volatile compounds to vaporize.

-

The steam and volatile compound mixture is then condensed.

-

The essential oil, which is typically immiscible with water, is then separated from the aqueous distillate.

-

2.1.3. Solvent Extraction

This method involves the use of an organic solvent to extract the volatile compounds.

-

Protocol:

-

The sample is macerated in a suitable low-boiling point solvent (e.g., hexane, dichloromethane, or a mixture thereof).

-

The mixture is filtered to remove solid plant material.

-

The solvent is carefully evaporated under reduced pressure to yield a concentrated extract containing the volatile compounds.

-

Analytical Instrumentation

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile compounds.

-

Methodology:

-

The extracted volatiles are introduced into the GC, where they are separated based on their boiling points and interactions with the stationary phase of the chromatographic column (e.g., a non-polar DB-5 or a polar WAX column).

-

The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound.

-

Identification of this compound would be achieved by comparing its retention time and mass spectrum with that of an authentic standard and with reference libraries such as the NIST Mass Spectral Library. The characteristic mass spectrum of this compound is shown in Figure 1.

-

| m/z | Relative Abundance |

| 43 | 100 |

| 71 | 35 |

| 114 | 10 |

| 57 | 8 |

| 41 | 7 |

| A simplified table of the major mass spectral peaks for this compound. |

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the successful analysis of VOCs. Table 1 provides a summary of common methods.

| Technique | Principle | Advantages | Disadvantages |

| HS-SPME | Adsorption of headspace volatiles onto a coated fiber. | Solvent-free, simple, sensitive, reusable fibers. | Fiber-to-fiber variability, potential for analyte discrimination based on fiber coating. |

| Steam Distillation | Separation of volatile components based on their boiling points using steam. | Can process large sample volumes, well-established method. | Can lead to thermal degradation of labile compounds, not suitable for all matrices. |

| Solvent Extraction | Dissolution of volatiles in an organic solvent. | High extraction efficiency, can be used for a wide range of compounds. | Use of potentially hazardous solvents, risk of co-extracting non-volatile interferences. |

| GC-MS | Separation by gas chromatography followed by detection and identification by mass spectrometry. | High separation efficiency, provides structural information for identification, highly sensitive. | Requires volatile and thermally stable analytes, instrumentation can be expensive. |

Visualization of the Analytical Workflow

The process of investigating a target volatile compound in a natural source can be systematically visualized. The following diagram illustrates a generalized workflow from sample collection to final data analysis.

Caption: Generalized workflow for the analysis of volatile organic compounds from a natural source.

Potential Biosynthetic Considerations

Should this compound be definitively identified in a natural source, the subsequent research question would concern its biosynthesis. While no specific pathway has been elucidated, its structure suggests a potential origin from the metabolism of branched-chain amino acids, such as valine and isoleucine. The catabolism of these amino acids generates branched-chain acyl-CoA esters, which could potentially serve as precursors for the synthesis of branched-chain ketones. Further investigation using isotopic labeling studies would be necessary to explore this hypothesis.

Caption: Hypothetical biosynthetic origin of this compound from branched-chain amino acids.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question that warrants further scientific inquiry. This technical guide provides the necessary methodological framework for researchers to systematically investigate its presence in various natural matrices. By employing the detailed protocols for extraction and analysis, and by using the provided reference data, scientists can work towards a definitive answer. Should its natural provenance be established, this would not only correct the existing scientific record but also open up new possibilities for its use as a natural flavor or fragrance compound, or as a lead for new drug development programs. Future research should focus on the screening of a wide range of plant species, particularly those with a known propensity for producing branched-chain volatile compounds.

Stability and Degradation Pathways of 2,4-Dimethyl-3-pentanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone, is a branched aliphatic ketone with the chemical formula C₇H₁₄O.[1][2][3] Its symmetrical structure and the steric hindrance provided by the isopropyl groups influence its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, drawing from available experimental data and established principles of ketone chemistry. The information presented herein is intended to be a valuable resource for professionals working with this compound in research, development, and manufacturing environments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. These properties are crucial for understanding its behavior under various experimental and environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1][3] |

| Molecular Weight | 114.19 g/mol | [1][3] |

| CAS Number | 565-80-0 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 125.4 °C at 760 mmHg | [1][5] |

| Melting Point | -69 °C | [1] |